molecular formula C9H14N4O2 B183845 2-{[2-(Dimethylamino)ethyl]amino}-3-nitropyridine CAS No. 90649-23-3

2-{[2-(Dimethylamino)ethyl]amino}-3-nitropyridine

Cat. No. B183845
CAS RN: 90649-23-3
M. Wt: 210.23 g/mol
InChI Key: UUOZHSKQCXSUQP-UHFFFAOYSA-N
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Patent
US07291736B2

Procedure details

A solution of 2-chloro-3-nitropyridine (1.76 g, 20.0 mmol) in ethanol is treated with Me2NCH2CH2NH2 (3.17 g, 20.0 mmol), stirred at ambient temperature for 17 h, heated to reflux temperature for 7 h, cooled to room temperature and concentrated in vacuo. The resulting solid residue is triturated with ethanol and suction filtered. The filtercake is air-dried to give the title compound as a yellow solid, 3.20 g (61% yield),. mp 202-203° C., identified by NMR and mass spectral analyses.
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
3.17 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
61%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[N:11]([CH2:14][CH2:15][NH2:16])([CH3:13])[CH3:12]>C(O)C>[CH3:12][N:11]([CH3:13])[CH2:14][CH2:15][NH:16][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
1.76 g
Type
reactant
Smiles
ClC1=NC=CC=C1[N+](=O)[O-]
Name
Quantity
3.17 g
Type
reactant
Smiles
N(C)(C)CCN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at ambient temperature for 17 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature for 7 h
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting solid residue is triturated with ethanol and suction
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtercake is air-dried

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
CN(CCNC1=NC=CC=C1[N+](=O)[O-])C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.